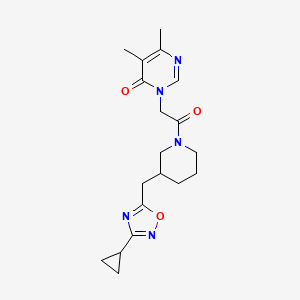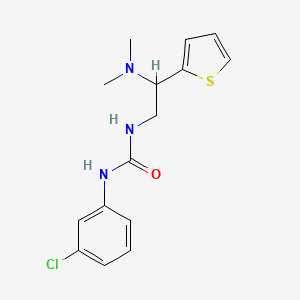
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as DCDMU or DCDMU-Cl, and its molecular formula is C14H18ClN3OS.
Aplicaciones Científicas De Investigación
Nonpeptidic Agonists and Receptor Activity
Research has identified compounds structurally related to 1-(3-Chlorophenyl)-3-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)urea as nonpeptidic agonists for specific receptors such as the urotensin-II receptor. For instance, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) was discovered as a potent nonpeptidic agonist, demonstrating selective activation of the urotensin-II receptor. This compound serves as a pharmacological research tool and a potential drug lead, highlighting the importance of such compounds in receptor-targeted studies and drug development (Croston et al., 2002).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Such studies are crucial in materials science, particularly in preventing metal degradation in industrial applications. The investigation into the inhibition mechanism, including electrochemical and surface analysis, demonstrates the potential of urea derivatives in corrosion protection strategies (Mistry et al., 2011).
Photodecomposition Studies
Substituted phenylureas, including compounds related to this compound, have been subject to photodecomposition studies. Such research is relevant in understanding the environmental fate of these compounds, particularly their breakdown under ultraviolet light or sunlight. This knowledge is critical in assessing the ecological impact of urea derivatives used in various industrial and agricultural applications (Jordan et al., 1964).
Allosteric Antagonist Activity
In the realm of neuropharmacology, certain urea derivatives have been identified as allosteric antagonists for cannabinoid CB1 receptors. These compounds, such as 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), show promise in modulating CB1 receptor activity, offering insights into the development of new treatments for disorders involving the endocannabinoid system. This particular study explored the antagonist's effects on neuronal excitability within the cerebellum, contributing to a deeper understanding of CB1 receptor dynamics (Wang et al., 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(dimethylamino)-2-thiophen-2-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3OS/c1-19(2)13(14-7-4-8-21-14)10-17-15(20)18-12-6-3-5-11(16)9-12/h3-9,13H,10H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENMLOGUNJOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC(=CC=C1)Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)
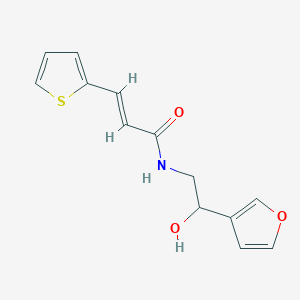
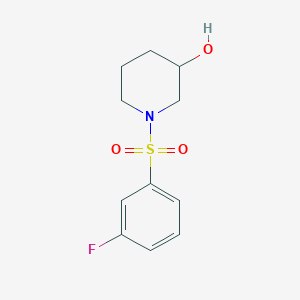

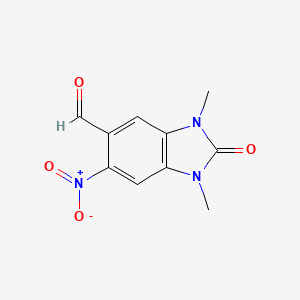
![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)
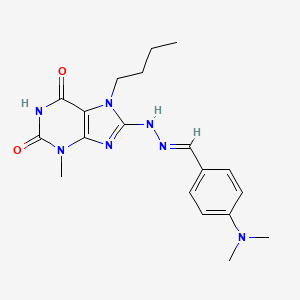
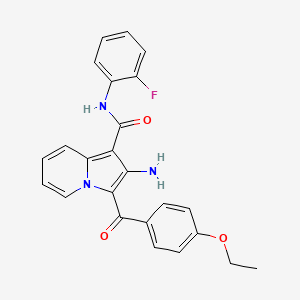
![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)
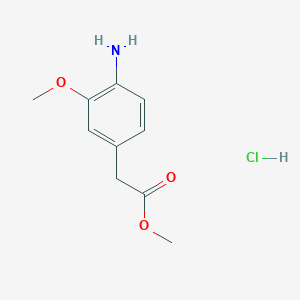
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)
